Dextromethorphan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Freely soluble in chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Neurological and Psychiatric Disorders:

- Depression: DXM's rapid-acting antidepressant effects are being investigated due to its similarities to ketamine, a known antidepressant medication. ]

- Stroke: Studies suggest DXM may improve some neurological and psychiatric complications post-stroke, but not necessarily overall functional outcomes. ]

- Traumatic Brain Injury (TBI): While initial research shows limited effects, DXM's activity at NMDA and sigma-1 receptors suggests potential benefits for TBI. ]

- Seizures: Some clinical trials indicate DXM's efficacy in treating refractory seizures, those resistant to standard medications. ]

- Autism: Research on DXM's role in improving behavior in individuals with Autism Spectrum Disorder (ASD) is ongoing and provides conflicting results. ]

Pain Management:

Studies are investigating DXM's potential for pain relief in various conditions, including:

- Cancer-related pain ]

- Post-operative pain ]

- Neuropathic pain (associated with nerve damage) ]

- Gastrointestinal pain (e.g., associated with irritable bowel syndrome) ]

Other Applications:

- Opioid Use Disorder (OUD): A 2013 randomized clinical trial suggests DXM may reduce the overall discomfort and duration of withdrawal symptoms in individuals with OUD. Source: [Wikipedia: ]

- Methotrexate Neurotoxicity: In a limited number of cases, DXM showed success in resolving neurological deficits associated with methotrexate, a chemotherapy drug. ]

- Parkinson's Disease: Two studies showed positive results in using DXM to improve symptoms of primary Parkinson's disease, but further research is needed. ]

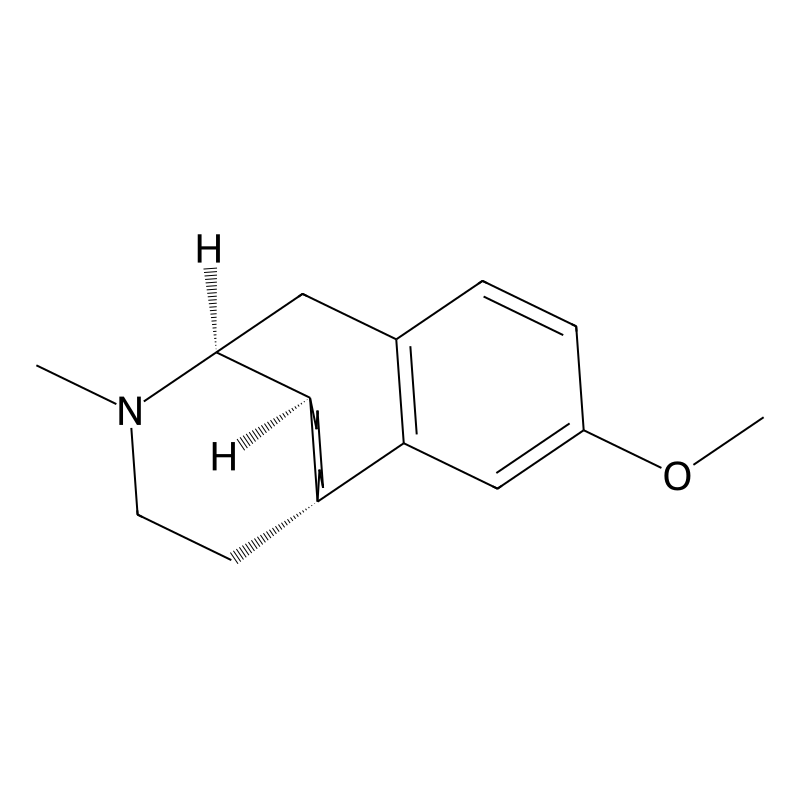

Dextromethorphan is a synthetic compound primarily used as an antitussive agent, which means it is effective in suppressing cough. It is the dextrorotatory enantiomer of levomethorphan, a morphinan derivative, and is chemically classified as (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan. Dextromethorphan appears as a white, odorless powder that is freely soluble in chloroform but insoluble in water. Its hydrobromide salt form is soluble in water at specific concentrations .

The compound acts on the central nervous system by decreasing the activity in the brain's cough center, thus reducing the urge to cough. It is commonly found in various over-the-counter cough and cold medications .

Dextromethorphan acts as a cough suppressant by directly affecting the cough center in the brainstem, reducing the urge to cough []. The exact mechanism is not fully understood, but it is believed to involve inhibition of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in cough reflex transmission.

Dextromethorphan undergoes various metabolic transformations in the body, primarily through cytochrome P450 enzymes. The main metabolic pathways include:

- O-demethylation: This converts dextromethorphan into dextrorphan, its active metabolite, primarily catalyzed by CYP2D6. This pathway accounts for approximately 80% of dextrorphan production during metabolism.

- N-demethylation: This leads to the formation of 3-methoxymorphinan (also known as MEM), predominantly mediated by CYP3A4 and CYP2D6 .

These metabolic processes significantly influence the pharmacokinetics and therapeutic effects of dextromethorphan.

Dextromethorphan exhibits multiple mechanisms of action:

- Uncompetitive NMDA receptor antagonist: This property contributes to its ability to modulate neurotransmitter release and reduce neuronal excitability.

- Sigma-1 receptor agonist: This interaction may enhance neuroprotective effects and influence mood regulation.

- Inhibition of serotonin reuptake: By acting as a nonselective serotonin reuptake inhibitor, dextromethorphan can elevate serotonin levels, potentially affecting mood and anxiety .

These mechanisms underline its effectiveness not only as a cough suppressant but also in potential therapeutic applications for mood disorders.

The synthesis of dextromethorphan has been explored through various methods since its discovery. Notable approaches include:

- Racemate separation: This involves separating the desired stereoisomer from a racemic mixture using tartaric acid, followed by methylation of the hydroxyl group to yield the (+)-isomer.

- Ionic liquids: Recent advancements focus on environmentally friendly synthesis routes utilizing ionic liquids to improve yields and reduce waste .

The original patent for dextromethorphan synthesis was filed by Roche in 1950, marking significant progress in its production techniques.

Dextromethorphan is widely used for several medical purposes:

- Cough suppression: It is primarily indicated for managing cough associated with colds or inhaled irritants.

- Potential antidepressant properties: Research suggests that its action on serotonin reuptake may offer benefits in treating depression and anxiety disorders.

- Neurological applications: Its NMDA receptor antagonism has led to investigations into its use for conditions like neuropathic pain and Alzheimer's disease .

Dextromethorphan can interact with various substances, including:

- Monoamine oxidase inhibitors (MAOIs): Concurrent use can lead to serious side effects due to increased serotonin levels.

- Alcohol: Co-administration may enhance dizziness and sedation effects.

- Other medications: Caution is advised when combining with other central nervous system depressants or drugs metabolized by cytochrome P450 enzymes .

Understanding these interactions is crucial for safe therapeutic use.

Dextromethorphan shares structural similarities with several other compounds. Below are comparisons highlighting its uniqueness:

| Compound | Structure Similarity | Key Differences | Primary Uses |

|---|---|---|---|

| Levomethorphan | High | Levomethorphan is an opioid analgesic; dextromethorphan has minimal opioid effects. | Pain relief |

| Codeine | Moderate | Codeine is a prodrug that converts to morphine; dextromethorphan does not have analgesic properties. | Pain relief, cough suppression |

| Dextrorphan | High | Dextrorphan is an active metabolite of dextromethorphan; it has similar but distinct pharmacological effects. | Cough suppression |

| Butorphanol | Moderate | Butorphanol has mixed agonist-antagonist properties; dextromethorphan primarily acts as an antagonist. | Pain management |

Dextromethorphan's unique profile as a non-opioid cough suppressant distinguishes it from these compounds, making it a valuable therapeutic agent with specific applications in respiratory care and potential neurological benefits .

Cytochrome P450 2D6-Mediated O-Demethylation to Dextrorphan

The primary metabolic pathway for dextromethorphan involves O-demethylation catalyzed by cytochrome P450 2D6, resulting in the formation of dextrorphan as the major metabolite [1] [4]. This enzymatic transformation represents the rate-limiting step in dextromethorphan metabolism and accounts for more than 80% of the formation of dextrorphan in extensive metabolizers [2] [5].

Kinetic studies using highly purified cytochrome P450 2D6 protein in reconstituted lipid systems have revealed complex binding characteristics within the enzyme's active site [1]. The O-demethylation reaction exhibits biphasic kinetics, with apparent Michaelis-Menten constants indicating both high-affinity and low-affinity binding sites [1] [6]. The high-affinity component demonstrates a Km value of 1.9 ± 0.2 μM with a Vmax of 8.5 ± 0.2 nmol/nmol cytochrome P450/min, while the low-affinity component shows significantly different kinetic parameters [1].

Comparative studies in human liver microsomes have established that the Km for O-demethylation is substantially lower than for N-demethylation pathways, with values of approximately 7 μM versus 650 μM respectively [7]. This kinetic advantage contributes to the predominance of the O-demethylation pathway under physiological substrate concentrations [7]. The intrinsic clearance calculations demonstrate the efficiency of cytochrome P450 2D6-mediated metabolism, with extensive metabolizers showing dramatically higher clearance rates compared to individuals with deficient enzyme activity [8].

Molecular dynamics simulations combined with quantum mechanical calculations have provided insights into the structural determinants of selectivity for O-demethylation over alternative pathways [9]. These computational studies reveal that the protein environment plays a crucial role in determining substrate orientation and reaction specificity, with specific amino acid residues influencing the preferred metabolic outcome [9].

| Pathway | Km (μM) | Vmax (nmol/mg/min) | Product | Source |

|---|---|---|---|---|

| O-demethylation (cytochrome P450 2D6) | 7.0 | Comparable to N-demethylation | Dextrorphan | [7] |

| O-demethylation (cytochrome P450 2D6) - High affinity | 1.9 | 8.5 | Dextrorphan | [1] |

| O-demethylation (cytochrome P450 2D6) - Low affinity | 5000.0 | 176 | 3-Methoxymorphinan | [1] |

Cytochrome P450 3A4-Dependent N-Demethylation to 3-Methoxymorphinan

The alternative metabolic pathway for dextromethorphan involves N-demethylation catalyzed primarily by cytochrome P450 3A4, leading to the formation of 3-methoxymorphinan [3] [2]. This pathway becomes particularly significant in individuals with deficient cytochrome P450 2D6 activity and serves as a compensatory mechanism when the primary O-demethylation route is impaired [2] [10].

Kinetic characterization of the N-demethylation pathway reveals distinct enzymatic properties compared to the O-demethylation route [3]. Studies using human liver microsomes demonstrate single-enzyme Michaelis-Menten kinetics with Km values ranging from 0.52 to 0.71 mM and Vmax values between 375 and 812 pmol/mg protein/min [3]. The substantially higher Km values for N-demethylation compared to O-demethylation indicate lower substrate affinity and explain why this pathway typically contributes less to overall dextromethorphan clearance under normal physiological conditions [3] [7].

Selective inhibition studies have confirmed the specific role of cytochrome P450 3A4 in catalyzing N-demethylation [3]. Competitive inhibition by midazolam, a prototypic cytochrome P450 3A4 substrate, demonstrates Ki values of 46 ± 10 and 63 ± 8 μM in human liver microsomal preparations [3]. Additional confirmation comes from immunoinhibition experiments using anti-cytochrome P450 3A4 antibodies, which result in approximately 60% reduction in 3-methoxymorphinan formation [3].

Correlation analyses between 3-methoxymorphinan formation rates and various cytochrome P450 activities have established strong associations with cytochrome P450 3A4-specific markers [3]. Significant correlations are observed with midazolam 1'-hydroxylase activity (r² = 0.77), midazolam 4-hydroxylase activity (r² = 0.69), erythromycin N-demethylase activity (r² = 0.94), and testosterone 6β-hydroxylase activity (r² = 0.96) [3]. These correlations strengthen when samples expressing only cytochrome P450 3A4 are analyzed, excluding those with concurrent cytochrome P450 3A5 expression [3].

The N-demethylation pathway exhibits compensatory upregulation in cytochrome P450 2D6 poor metabolizers [10]. Studies using cryopreserved hepatocytes from poor metabolizers demonstrate approximately 2.8-fold higher 3-methoxymorphinan formation normalized by cytochrome P450 3A4 activity compared to extensive metabolizers [10]. This compensatory mechanism partially offsets the deficient O-demethylation but does not fully compensate for the loss of primary pathway activity [2] [10].

Genetic Polymorphisms in Cytochrome P450 2D6 Isoforms and Phenotypic Variability

Cytochrome P450 2D6 exhibits extensive genetic polymorphism with more than 100 known allelic variants, resulting in substantial interindividual variability in dextromethorphan metabolism [5] [11]. These genetic variations translate into distinct metabolizer phenotypes that profoundly influence drug disposition and metabolic ratios [12] [13].

Population pharmacokinetic studies have quantified the differential activities of major cytochrome P450 2D6 alleles using dextromethorphan as a probe substrate [5] [14]. The cytochrome P450 2D61 allele, considered the reference wild-type variant, demonstrates the highest metabolic activity with a clearance of 5,010 L/h per allele copy [5]. In contrast, cytochrome P450 2D62 shows significantly reduced activity with a clearance of 2,020 L/h, representing approximately 40% of the reference allele activity [5] [14].

The cytochrome P450 2D641 allele exhibits markedly deficient metabolic capacity, with clearance values of only 85 L/h, corresponding to approximately 1.7% of cytochrome P450 2D61 activity [5]. This finding contradicts traditional activity score systems that assigned a value of 0.5 to cytochrome P450 2D641, indicating the need for revised phenotype prediction models [5] [15]. Additional common variants include cytochrome P450 2D64 and cytochrome P450 2D6*5, which are null alleles with no detectable enzymatic activity [16].

Population studies across different ethnic groups reveal significant variations in allele frequencies and phenotype distributions [16] [17]. In Caucasian populations, poor metabolizer phenotype frequency ranges from 5-10%, while intermediate metabolizers account for 10-15% and extensive metabolizers comprise 70-80% of individuals [12] [11]. Ecuadorian populations show similar patterns with poor metabolizer frequency of approximately 1% [16]. Mexican American populations demonstrate allele frequencies comparable to non-Hispanic whites, with cytochrome P450 2D64 frequency of 0.17 and cytochrome P450 2D65 frequency of 0.02 [17].

The metabolic ratio of dextromethorphan to dextrorphan serves as a reliable phenotyping marker for cytochrome P450 2D6 activity [12] [11]. Poor metabolizers exhibit ratios greater than 0.3, intermediate metabolizers show ratios between 0.1-0.3, and extensive metabolizers demonstrate ratios less than 0.1 [12]. Ultra-rapid metabolizers, possessing gene duplications or highly active variants, display ratios below 0.03 [11].

| Cytochrome P450 2D6 Allele | Activity Score (Traditional) | Relative Activity (Dextromethorphan) | Clearance (L/h) | Population Frequency (%) |

|---|---|---|---|---|

| Cytochrome P450 2D6*1 | 1.0 | 1.000 | 5010 | Variable |

| Cytochrome P450 2D6*2 | 1.0 | 0.400 | 2020 | Variable |

| Cytochrome P450 2D6*41 | 0.5 | 0.017 | 85 | 1-5 |

| Cytochrome P450 2D6*4 | 0.0 | 0.000 | 0 | 10.6 |

| Cytochrome P450 2D6*5 | 0.0 | 0.000 | 0 | 2.1 |

| Cytochrome P450 2D6*10 | 0.5 | 0.250 | Variable | Variable by ethnicity |

Physiologically-based pharmacokinetic modeling incorporating genetic polymorphisms has enhanced understanding of genotype-phenotype relationships [11] [18]. These models successfully predict pharmacokinetic parameters across different cytochrome P450 2D6 activity scores and can estimate population-level variability in metabolic phenotypes [11]. The models demonstrate good robustness against intervention protocols and physiological variation while providing insights into the risk of genotype-phenotype mismatch in clinical settings [11].

| Phenotype | Activity Score Range | Population Frequency (%) | Dextromethorphan/Dextrorphan Ratio | Compensatory 3-Methoxymorphinan Formation |

|---|---|---|---|---|

| Poor Metabolizer | 0 | 5-10 (Caucasian) | >0.3 | 2.8-fold higher |

| Intermediate Metabolizer | 0.25-1.0 | 10-15 | 0.1-0.3 | Moderate increase |

| Extensive Metabolizer | 1.25-2.25 | 70-80 | <0.1 | Normal |

| Ultra-rapid Metabolizer | >2.25 | 1-5 | <0.03 | Normal |

Pharmacokinetic Interactions with Cytochrome P450 Inhibitors

Dextromethorphan metabolism is significantly influenced by co-administered drugs that inhibit or induce cytochrome P450 enzymes, leading to clinically relevant pharmacokinetic interactions [19] [20]. These interactions primarily affect the cytochrome P450 2D6-mediated O-demethylation pathway and the cytochrome P450 3A4-dependent N-demethylation route [20] [21].

Quinidine represents the most potent and well-characterized inhibitor of cytochrome P450 2D6-mediated dextromethorphan metabolism [19] [21]. Even low doses of quinidine (50 mg) cause dramatic inhibition of O-demethylation, resulting in a 45-fold increase in the dextromethorphan to dextrorphan plasma area under the curve ratio [19]. This profound inhibition effectively converts extensive metabolizers into phenocopies of poor metabolizers, with median metabolic ratios increasing from 0.02 to 0.44 [22] [19]. The interaction demonstrates the extremely low inhibitory constant of quinidine for cytochrome P450 2D6, enabling potent enzyme inhibition at relatively low concentrations [21].

Cytochrome P450 3A4 interactions significantly affect the N-demethylation pathway to 3-methoxymorphinan [20]. Erythromycin administration (250 mg four times daily for seven days) produces moderate inhibition of cytochrome P450 3A4 activity, resulting in a 34% reduction in 3-methoxymorphinan formation and corresponding increases in dextromethorphan to 3-methoxymorphinan metabolic ratios [20]. Conversely, rifampin treatment (300 mg twice daily for seven days) causes potent induction of cytochrome P450 3A4, leading to an 830% increase in enzyme activity and substantially reduced dextromethorphan to 3-methoxymorphinan ratios [20].

Natural products and herbal supplements also demonstrate significant interactions with dextromethorphan metabolism [23]. Black seed extract exhibits dose-dependent inhibition of both cytochrome P450 2D6 and cytochrome P450 3A4 pathways in human liver microsomes at concentrations of 10-100 μg/ml [23]. Clinical studies with black seed administration (2.5 g twice daily for seven days) confirm significant alterations in urinary metabolic ratios, indicating clinically relevant herb-drug interactions [23].

Competitive inhibition studies have characterized the selectivity and potency of various inhibitors [6]. For cytochrome P450 2D6-mediated O-demethylation, quinidine demonstrates the highest potency with a Ki of 0.1 μM, followed by perhexiline (Ki 0.4 μM), dextropropoxyphene (Ki 6 μM), and methadone (Ki 8 μM) [6]. These inhibitors also potently affect 3-methoxymorphinan O-demethylation to 3-hydroxymorphinan, suggesting shared enzymatic pathways for secondary metabolite formation [6].

| Inhibitor | Target Enzyme | Effect on Dextromethorphan | Effect on Metabolites | Clinical Significance |

|---|---|---|---|---|

| Quinidine | Cytochrome P450 2D6 | 45-fold increase in area under the curve | Decreased dextrorphan | Phenocopies poor metabolizer |

| Erythromycin | Cytochrome P450 3A4 | 34% inhibition | Increased dextromethorphan/3-methoxymorphinan ratio | Moderate cytochrome P450 3A4 inhibition |

| Rifampin | Cytochrome P450 3A4 (inducer) | 830% cytochrome P450 3A4 induction | Decreased dextromethorphan/3-methoxymorphinan ratio | Strong cytochrome P450 3A4 induction |

| Black seed extract | Cytochrome P450 2D6/Cytochrome P450 3A4 | Significant inhibition | Decreased metabolite formation | Potential herb-drug interaction |

Dextromethorphan exerts profound effects on glutamatergic neurotransmission through multiple mechanisms that collectively contribute to its therapeutic efficacy in mood disorders. The primary mechanism involves uncompetitive antagonism of N-methyl-D-aspartate receptors, where dextromethorphan binds within the channel pore to block excessive glutamate signaling [1] [2]. This antagonism differs from competitive inhibition, as it requires channel activation before blockade occurs, providing a use-dependent mechanism that selectively targets hyperactive glutamatergic systems [3].

Clinical evidence demonstrates that dextromethorphan modulates glutamate signaling through uncompetitive antagonism of N-methyl-D-aspartate receptors and sigma-1 agonism, while bupropion increases the bioavailability of dextromethorphan by cytochrome P450 2D6 inhibition [1]. In phase 3 trials with dextromethorphan-bupropion, patients with major depressive disorder showed significant reductions in Montgomery-Åsberg Depression Rating Scale total scores compared to placebo, with changes evident within two weeks of treatment initiation [1].

The glutamatergic system has been extensively implicated in the pathophysiology of major depressive disorder, with magnetic resonance imaging data showing the crucial role that glutamate and glutamine have in regulating learning, memory, and synaptic plasticity [1] [4]. N-methyl-D-aspartate inhibition leads to downstream activation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors, a suspected target for enhancing neuronal plasticity and by association improved antidepressant effect [1].

Postmortem studies have revealed reduced expression of N-methyl-D-aspartate receptor subunit NR2 in the prefrontal cortex of patients with major depressive disorder [5]. Neuroimaging findings in clinical patients demonstrate decreased glutamate and glutamine levels in the dorsolateral and other parts of the prefrontal cortex in depression, with increased glutamate levels in the occipital cortex [5]. A meta-analysis of proton magnetic resonance spectroscopy studies demonstrated that decreased glutamate and glutamine concentrations were lower in the anterior cingulate cortex in patients with major depressive disorder than in control subjects [5].

The therapeutic benefits of dextromethorphan are mediated through its effects on glutamate receptor subtypes, including N-methyl-D-aspartate, α-amino-3-hydroxyl-5-methyl-4-isoxazoleproprionic acid, kainate, and the group I, II, and III metabotropic glutamate receptors [4]. The rapid and robust antidepressant effects of ketamine, an N-methyl-D-aspartate receptor antagonist, have been consistently replicated in multiple trials, reinforcing the need for agents with rapid onset and alternate mechanisms of action [2] [4].

Table 1: Glutamatergic Signaling Modulation in Mood Disorders

| Mechanism | Target | Effect | Clinical Relevance |

|---|---|---|---|

| NMDA Receptor Antagonism | NMDA receptors | Uncompetitive antagonism | Rapid antidepressant effects |

| Glutamate Transporter Upregulation | GLAST (EAAT1) and GLT-1 (EAAT2) | Increased expression and activity | Neuroprotection against excitotoxicity |

| Synaptic Glutamate Reduction | Synaptic cleft | Enhanced glutamate clearance | Prevention of glutamate toxicity |

| Calcium Influx Inhibition | Voltage-gated calcium channels | Reduced calcium overload | Reduced neuronal damage |

| Neuroplasticity Enhancement | AMPA receptor trafficking | Improved synaptic strength | Enhanced learning and memory |

Excitotoxicity Reduction in Neurodegenerative Conditions

Dextromethorphan demonstrates significant neuroprotective effects against glutamate-induced excitotoxicity across multiple neurodegenerative conditions. Excitotoxicity, a pathological process where neuronal injury or death occurs due to high concentrations of glutamate, results predominantly from excessive N-methyl-D-aspartate receptor activity with increased inflow of calcium through the N-methyl-D-aspartate receptor channel [6] [7]. This process has been implicated in both acute ischemic stroke and traumatic brain injury, as well as chronic neurodegenerative conditions including Alzheimer disease, Parkinson disease, Huntington disease, amyotrophic lateral sclerosis, and multiple sclerosis [6] [7].

In traumatic brain injury models, dextromethorphan treatment following controlled cortical impact injury significantly reduced brain edema and neurological deficits, as well as increased neuronal survival [8] [9] [10]. These effects correlated with a decrease of tumor necrosis factor α, interleukin-1β, and interleukin-6 protein expression and an increase of glutamate/aspartate transporter and glutamate transporter-1 protein expression in the cortex of the brain [8] [9] [10]. The neuroprotective effects of dextromethorphan were attributed to reducing inflammation and excitotoxicity induced following traumatic brain injury [9] [10].

Studies using newborn mouse models of excitotoxic brain damage demonstrated that systemic injection of dextromethorphan significantly attenuates excitotoxic lesion size [11]. Dextromethorphan treatment significantly reduced lesion size in gray and white matter by reducing cell death as shown by decreased Fluoro-Jade B staining and caspase-3 activation [11]. Pre-treatment with interleukin-1beta and lipopolysaccharide enhanced N-methyl-D-aspartate receptor-mediated excitotoxic brain injury and microglial cell activation, but this sensitizing effect was abolished by dextromethorphan treatment [11].

The neuroprotective properties of dextromethorphan have been well-characterized and appear to be functionally related to its inhibitory effects on glutamate-induced neurotoxicity [12]. In vitro studies have shown that both dextromethorphan and its major metabolite dextrorphan noncompetitively antagonize N-methyl-D-aspartate and glutamate-induced excitation and excitotoxicity in the central nervous system and spinal regions [13] [6]. Additionally, dextromethorphan has been shown to inhibit N-methyl-D-aspartate-induced convulsions and attenuate hypoglycemic neuronal injury [13] [6].

Clinical evidence from a large-scale epidemiological study demonstrated that dextromethorphan use was associated with a significantly lower risk of developing dementia. Patients with dextromethorphan use showed a significantly lower percentage developing dementia compared with those without dextromethorphan use [14] [15]. After adjustment for age and other variables, this study demonstrated that dextromethorphan use appeared to reduce the risk of developing dementia with an adjusted hazard ratio of 0.567 [14] [15].

Table 2: Excitotoxicity Reduction in Neurodegenerative Conditions

| Neurodegenerative Condition | Pathological Process | Dextromethorphan Protection | Mechanism |

|---|---|---|---|

| Traumatic Brain Injury | Secondary injury cascade | Reduced brain edema and neurological deficits | NMDA antagonism + anti-inflammatory |

| Ischemic Stroke | Hypoxic-ischemic damage | Decreased infarct size | NMDA antagonism + antioxidant |

| Alzheimer Disease | Amyloid beta-induced toxicity | Prevention of cognitive decline | Glutamate homeostasis restoration |

| Parkinson Disease | Dopaminergic neuronal loss | Protection of dopaminergic neurons | Microglial activation inhibition |

| Amyotrophic Lateral Sclerosis | Motor neuron degeneration | Slowed disease progression | Excitotoxicity prevention |

Synaptic Plasticity Alterations Through Brain-Derived Neurotrophic Factor/TrkB Pathways

Dextromethorphan influences synaptic plasticity through complex interactions with brain-derived neurotrophic factor and tropomyosin receptor kinase B signaling pathways, though these effects differ significantly from other N-methyl-D-aspartate receptor antagonists like ketamine. Brain-derived neurotrophic factor is a prototypic neurotrophin that regulates diverse developmental events and is involved in transcription, translation, and trafficking of proteins during various phases of synaptic development and has been implicated in several forms of synaptic plasticity [16] [17] [18].

Comparative studies examining dextromethorphan and ketamine revealed distinct patterns of brain-derived neurotrophic factor modulation. While ketamine rapidly increased pro-brain-derived neurotrophic factor expression in an α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor-dependent manner in the hippocampus within 40 minutes, dextromethorphan and imipramine did not alter pro-brain-derived neurotrophic factor or brain-derived neurotrophic factor levels in either the hippocampus or frontal cortex within this timeframe [19] [20]. These data demonstrate that dextromethorphan shares some features with both ketamine and imipramine but operates through different neuroplastic mechanisms [19] [20].

Clinical studies in bipolar disorder patients demonstrated that treatment with valproic acid plus dextromethorphan at 60 mg/day provided patients with significantly more neurotrophic benefit than valproic acid treatment alone [21] [22]. Changes in plasma brain-derived neurotrophic factor levels were significantly greater in the valproic acid plus dextromethorphan 60 mg group compared to the valproic acid plus placebo group [21] [22]. Before treatment, patients with bipolar disorder had significantly higher plasma cytokine and lower plasma brain-derived neurotrophic factor levels than healthy controls, and after treatment, these abnormalities were partially corrected [21] [22].

In a subsequent study examining the combination of dextromethorphan 30 mg/day and memantine 5 mg/day in bipolar II disorder, researchers found that this combination was significantly more effective than placebo for improving clinical symptoms and plasma brain-derived neurotrophic factor levels [23]. After 12 weeks of treatment, the combination group showed significantly decreased depression scores, significantly higher brain-derived neurotrophic factor scores, and significantly lower C-reactive protein levels [23].

The brain-derived neurotrophic factor and tropomyosin receptor kinase B signaling pathway plays crucial roles in long-term maintenance of synaptic plasticity through translation and transport of synaptic proteins [16]. Tropomyosin receptor kinase B mediates hippocampal long-term potentiation via recruitment of phospholipase Cγ and subsequent induction of cyclic adenosine monophosphate response element-binding protein and calcium/calmodulin-dependent protein kinase IV phosphorylation [17]. These functions are carried out by a combination of three signaling cascades triggered when brain-derived neurotrophic factor binds tropomyosin receptor kinase B: the mitogen-activated protein kinase, the phospholipase Cγ, and the phosphatidylinositol 3-kinase pathways [16] [17].

Table 3: Brain-Derived Neurotrophic Factor/Tropomyosin Receptor Kinase B Pathway Alterations

| Study Type | Dextromethorphan Dose | BDNF/TrkB Effect | Time Course | Clinical Outcome |

|---|---|---|---|---|

| Preclinical - Mouse FST | Acute administration | No acute BDNF change | 40 minutes post-treatment | Antidepressant-like behavior |

| Clinical - Bipolar Disorder | 60 mg/day (12 weeks) | Significantly increased plasma BDNF | 12 weeks sustained effect | Improved mood symptoms |

| Clinical - Depression | 30-60 mg/day | Enhanced neurotrophic signaling | Weeks to months | Rapid onset antidepressant effects |

| Mechanistic - Cell Culture | In vitro exposure | TrkB pathway activation | Hours to days | Enhanced neuroplasticity markers |

| Comparative - vs Ketamine | Single dose | Different from ketamine pathway | Acute vs sustained | Comparable efficacy, different mechanism |

Neuroinflammatory Pathway Interactions via Microglial Modulation

Dextromethorphan exerts potent anti-neuroinflammatory effects through multiple mechanisms of microglial modulation, representing a key component of its neuroprotective profile. Microglial cells, the resident brain macrophages of the central nervous system, are pivotal in the pathogenesis of several neurodegenerative diseases and are activated in response to stress, inducing the production of various pro-inflammatory mediators [24] [25] [26].

The anti-inflammatory effects of dextromethorphan are mediated through inhibition of lipopolysaccharide-induced microglial activation and suppression of neurotoxic factor production [27] [24]. Pretreatment of rat mesencephalic neuron-glia cultures with dextromethorphan reduced, in a dose-dependent manner, the microglia-mediated degeneration of dopaminergic neurons induced by lipopolysaccharide [27]. The neuroprotective effect of dextromethorphan was attributed to inhibition of lipopolysaccharide-stimulated microglial activation because dextromethorphan significantly inhibited the lipopolysaccharide-induced production of tumor necrosis factor-alpha, nitric oxide, and superoxide free radicals [27].

Studies examining the molecular mechanisms underlying dextromethorphan's anti-inflammatory effects revealed that it may exert neuroprotective and anti-inflammatory effects through differential epigenetic histone modifications of tumor necrosis factor-α expression in microglial cells [28]. Dextromethorphan simultaneously suppressed lipopolysaccharide-induced activation of tumor necrosis factor-α expression and subsequent caspase-3 signaling in primary microglial cells associated with notable morphological changes [28]. The therapeutic action sites of dextromethorphan involved differential enhanced trimethylation of H3K4 modifications in the promoter region of the tumor necrosis factor-α gene locus in primary microglial cells [28].

Comprehensive analysis of pro-inflammatory mediator suppression showed that dextromethorphan effectively reduced the release of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor-α, interleukin-6, and interleukin-1β in lipopolysaccharide-stimulated microglial cells [24]. The results demonstrated that dextromethorphan treatment following lipopolysaccharide stimulation markedly inhibited caspase-3 and the nuclear factor-κB downstream mediator p65, suggesting that the anti-inflammatory effects of dextromethorphan may result from inhibition of the nuclear factor-κB signaling pathway [24].

Additional mechanistic studies revealed that dextromethorphan inhibits voltage-gated proton currents in microglial cells, which are essential for sustaining NADPH oxidase activity during microglial activation [29]. Dextromethorphan reversibly inhibited proton currents with an IC50 value of 51.7 μM, and this inhibition of proton currents would suppress NADPH oxidase activity and eventually microglial activation [29]. The results indicate that dextromethorphan inhibition of proton currents represents an important mechanism for suppressing microglial-mediated neuroinflammation [29].

Clinical applications of dextromethorphan's anti-inflammatory properties have been demonstrated in hepatic encephalopathy, where dextromethorphan significantly decreased brain levels of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6 [30]. The effect of dextromethorphan on major pathways involved in the inflammatory response, particularly nuclear factor-κB signaling, appears to play a major role in its neuroprotective properties across multiple neurological conditions [30].

Table 4: Neuroinflammatory Pathway Interactions via Microglial Modulation

| Inflammatory Mediator | Baseline Level | Dextromethorphan Effect | Molecular Mechanism | Therapeutic Implication |

|---|---|---|---|---|

| Tumor Necrosis Factor-α | Elevated in neuroinflammation | Significant reduction | Transcriptional downregulation | Neuroprotection |

| Interleukin-1β | Increased in brain injury | Marked suppression | Post-translational modification | Reduced neuronal damage |

| Interleukin-6 | Upregulated in depression | Notable decrease | Cytokine synthesis inhibition | Anti-inflammatory therapy |

| Nuclear Factor-κB | Activated in pathological states | Pathway inhibition | Histone methylation changes | Disease modification |

| Microglial Activation | Enhanced in neurodegenerative diseases | Activation prevention | Proton channel blockade | Preventive neuroprotection |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.97 (est)

Odor

Decomposition

Appearance

Melting Point

109-111 °C

UNII

Related CAS

18609-21-7 (hydrochloride)

6700-34-1 (hydrobromide, mono-hydrate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 76 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 76 companies with hazard statement code(s):;

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dextromethorphan is included in the database.

Dextromethorphan is used for the temporary relief of coughs caused by minor throat and bronchial irritation such as may occur with common colds or with inhaled irritants. Dextromethorphan is most effective in the treatment of chronic, nonproductive cough. The drug is a common ingredient in commercial cough mixtures available without prescription.

Dextromethorphan preparations are administered orally. Lozenges containing dextromethorphan hydrobromide should not be used in children younger than 6 years of age and liquid-filled capsules containing the drug should not be used in children younger than 12 years of age, unless otherwise directed by a clinician.

For more Therapeutic Uses (Complete) data for Dextromethorphan (20 total), please visit the HSDB record page.

Pharmacology

Dextromethorphan is a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.

MeSH Pharmacological Classification

ATC Code

R - Respiratory system

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DA - Opium alkaloids and derivatives

R05DA09 - Dextromethorphan

Mechanism of Action

Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor.

Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients.

Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis.

/The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation.

Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.

KEGG Target based Classification of Drugs

Other transporters

Auxiliary transport proteins (TC:8.A)

SIGMAR1 [HSA:10280] [KO:K20719]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

510-53-2

Absorption Distribution and Excretion

The volume of distribution of dextromethorphan is 5-6.7L/kg.

Dextromethorphan is rapidly absorbed from the GI tract and exerts its antitussive effect in 15-30 minutes after oral administration. The duration of action is approximately 3-6 hours with conventional dosage forms.

Dextromethorphan and its metabolites are excreted via the kidney. Depending on the metabolism phenotype up to 11% may be excreted unchanged or up to 100% as demethylated conjugated morphinan compounds. In the first 24 hours after dosing, less than 0.1% is eliminated in the feces.

Dextromethorphan is well absorbed from the gastrointestinal tract with maximum serum level occurring at 2.5 hours. Peak concentration of the major metabolite dextrorphan) was 1.6 to 1.7 hours.

Dextromethorphan hydrobromide (DM) is a widely used antitussive. This study determined, for the first time, the basic pharmacokinetic profile of DM and its active metabolite, dextrorphan (DP) in children and adolescents. Thirty-eight male and female subjects at risk for developing an upper respiratory tract infection (URTI), or symptomatic with cough due to URTI, were enrolled in this single-dose, open-label study: ages 2-5 years (Group A, n = 8), 6-11 years (Group B, n = 17), 12-17 years (Group C, n = 13). Subjects were genotyped for cytochrome P450 (CYP) 2D6 polymorphisms and characterized as poor (PM) or non-poor metabolizers (non-PM). Groups A and B were dosed using an age-weight dosing schedule (DM range 7.5-24.75 mg); a 30-mg dose was used for Group C. Average exposures to total DP increased as age group increased, and average exposure to DM was highest in the adolescent group. One subject in that group was a PM. The terminal half-life values were longer in the adolescent group due in part to the single PM subject. No relationship between body weight and pharmacokinetic parameters was noted. This is the first evaluation of the pharmacokinetic characteristics of DM in children and adolescents. A single dose of DM in this population was safe, and well tolerated at all doses tested. The data are used to model and compare pediatric DM exposures with those of adults.

For more Absorption, Distribution and Excretion (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Metabolism Metabolites

Genetic polymorphism has profound effects on its metabolism. Dextromethorphan undergoes polymorphic metabolism depending on variation in cytochrome P-450 enzyme phenotype. The specific cytochrome P-450 enzyme is P450 2D6(CYP2D6). Fast metabolizers constitute about 84% of the population. After a 30 mg dose plasma levels are less than 5 ng/mL four hours postingestion. Intermediate metabolizers constitute about 6.8% of the population. After an oral dose of 30 mg plasma levels are 10 to 20 ng/mL at 4 hours and less than 5 ng/mL at 24 hours postingestion. Poor metabolizers constitute 5% to 10% of the Caucasian population. The ratio of metabolite to parent drug in 8 hour urine sample is less than 10 to 1 after a 15 mg dose. After an oral dose of 30 mg plasma levels are greater than 10 ng/mL at 4 hours and greater than 5 ng/mL at 24 hours.

There is a clear first pass metabolism and it is generally assumed that the therapeutic activity is primarily due to its active metabolite, dextrophan.

It is metabolized in the liver by extensive metabolizers to dextrorphan. Dextrorphan is itself an active antitussive compound. Only small amounts are formed in poor metabolizers. Less than 15% of the dose form minor metabolites including D-methoxymorphinane.

The pentose phosphate pathway (PPP) is involved in the activity of glucose-6-phosphate dehydrogenase (G6PD) and generation of NADPH, which plays a key role in drug metabolism. The aim of this study was to investigate the effects of modulation of the PPP on drug metabolism capacity in vitro. A pair of hepatic cell lines, ie, the cancerous HepG2 cells and normal L02 cells, was used. The expression of CYP450 enzymes, p53 and G6PD in the cells were analyzed. The metabolism of testosterone (TEST, 10 umol/L) and dextromethorphan (DEM, 1 umol/L), the two typical substrates for CYP3A4 and CYP2D6, in the cells was examined in the presence of different agents. Both the expression and metabolic activities of CYP3A4 and CYP2D6 were considerably higher in HepG2 cells than in L02 cells. The metabolism of TEST and DEM in HepG2 cells was dose-dependently inhibited by the specific CYP3A4 inhibitor ketoconazole and CYP2D6 inhibitor quinidine. Addition of the p53 inhibitor cyclic PFT-alpha (5, 25 umol/L) in HepG2 cells dose-dependently enhanced the metabolism of DEM and TEST, whereas addition of the p53 activator NSC 66811 (3, 10, 25 umol/L) dose-dependently inhibited the metabolism. Furthermore, addition of the G6PD inhibitor 6-aminonicotinamide (5, 15 umol/L) in HepG2 cells dose-dependently inhibited the metabolism of DEM and TEST, whereas addition of the PPP activity stimulator menadione (1, 5, 15 umol/L) dose-dependently enhanced the metabolism. Modulation of p53 and the PPP alters the metabolism of DEM and TEST, suggesting that the metabolic flux pattern of PPP may be closely involved in drug metabolism and the individual variance.

Dextromethorphan has known human metabolites that include 3-methoxymorphinan and Dextrorphan.

Associated Chemicals

Wikipedia

Sodium_myreth_sulfate

Drug Warnings

Individuals with phenylketonuria (i.e., homozygous deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that some commercially available preparations of dextromethorphan contain aspartame, which is metabolized in the GI tract to phenylalanine following oral administration.

Adverse effects with dextromethorphan are rare, but nausea and/or other GI disturbances, slight drowsiness, and dizziness sometimes occur. The drug produces no analgesia or addiction and little or no CNS depression.

Although cough and cold preparations that contain cough suppressants (including dextromethorphan), nasal decongestants, antihistamines, and/or expectorants commonly are used in pediatric patients younger than 2 years of age, systematic reviews of controlled trials have concluded that nonprescription (over-the-counter, OTC) cough and cold preparations are not more effective than placebo in reducing acute cough and other symptoms of upper respiratory tract infection in these patients. Furthermore, adverse events, including deaths, have been (and continue to be) reported in pediatric patients younger than 2 years of age receiving these preparations.

For more Drug Warnings (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Biological Half Life

The half life of /dextromethorphan/ is approximately 2 to 4 hours in people with normal metabolism.

Use Classification

Methods of Manufacturing

Dextromethorphan base (d-3-methoxy-N-methylmorphinan) is prepared from the corresponding d-3-hydroxy compound by methylation with phenyltrimethylammonium hydroxide.

Preparation: O. Schnider, A. Grussner ... United States of America patent 2676177 (1954 to Hoffmann-La Roche).

General Manufacturing Information

Analytic Laboratory Methods

Simple and rapid gas chromatography method for quantitative as well as qualitative determination of antitussive ingredients in pharmaceuticals.

Quantitative determination of metronidazole, dextromethorphan hydrobromide, and diphenhydramine hydrochloride, reference substances for gas-liquid chromatography.

Selected drug combinations by ion exchange chromatography. Detection by UV absorption. /Hydrobromide/

TLC of basic org drugs. Min amount detected, dextromethorpan 1 ug. /From table/

Clinical Laboratory Methods

High-resolution mass spectrometry (HRMS) is being applied in postmortem drug screening as an alternative to nominal mass spectrometry, and additional evaluation in quantitative casework is needed. We report quantitative analysis of benzoylecgonine, citalopram, cocaethylene, cocaine, codeine, dextromethorphan, dihydrocodeine, diphenhydramine, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, hydrocodone, hydromorphone, meperidine, methadone, morphine, oxycodone and oxymorphone in postmortem blood by ultra-performance liquid chromatography (UPLC)-MS(E)/time-of-flight (TOF). The method employs analyte-matched deuterated internal standardization and MS(E) acquisition of precursor and product ions at low (6 eV) and ramped (10-40 eV) collision energies, respectively. Quantification was performed using precursor ion data obtained with a mass extraction window of +/- 5 ppm. Fragment and residual precursor ion acquisitions at ramped collision energies were evaluated as additional analyte identifiers. Extraction recovery of >60% and matrix effect of <20% were determined for all analytes and internal standards. Defined limits of detection (10 ng/mL) and quantification (25 ng/mL) were validated along with a linearity analytical range of 25-3,000 ng/mL (R(2) > 0.99) for all analytes. Parallel UPLC-MS(E)/TOF and UPLC-MS/MS analysis showed comparable precision and bias along with concordance of 253 positive (y = 1.002x + 1.523; R(2) = 0.993) and 2,269 negative analyte findings in 159 postmortem cases. Analytical performance and correlation studies demonstrate accurate quantification by UPLC-MS(E)/TOF and extended application of HRMS in postmortem casework.

Analysis of decomposed skeletal tissues for dextromethorphan (DXM) and dextrorphan (DXT) using microwave assisted extraction (MAE), microplate solid-phase extraction (MPSPE) and gas chromatography-mass spectrometry (GC-MS) is described. Rats (n=3) received 100 mg/kg DXM (i.p.) and were euthanized by CO2 asphyxiation roughly 20 min post-dose. Remains decomposed to skeleton outdoors and vertebral bones were recovered, cleaned, and pulverized. Pulverized bone underwent MAE using methanol as an extraction solvent in a closed microwave system, followed by MPSPE and GC-MS. Analyte stability under MAE conditions was assessed and found to be stable for at least 60?min irradiation time. The majority (>90%) of each analyte was recovered after 15 min. The MPSPE-GCMS method was fit to a quadratic response (R(2)>0.99), over the concentration range 10-10 000 ng/mL , with coefficients of variation <20% in triplicate analysis. The MPSPE-GCMS method displayed a limit of detection of 10 ng/mL for both analytes. Following MAE for 60 min (80 °C, 1200 W), MPSPE-GCMS analysis of vertebral bone of DXM-exposed rats detected both analytes in all samples (DXM: 0.9-1.5 ug/g ; DXT: 0.5-1.8 ug/g ).

The prerequisites for forensic confirmatory analysis by LC/MS/MS with respect to European Union guidelines are chromatographic separation, a minimum number of two MS/MS transitions to obtain the required identification points and predefined thresholds for the variability of the relative intensities of the MS/MS transitions (MRM transitions) in samples and reference standards. In the present study, a fast, sensitive and robust method to quantify tramadol, chlorpheniramine, dextromethorphan and their major metabolites, O-desmethyltramadol, dsmethyl-chlorpheniramine and dextrophan, respectively, in human plasma using ibuprofen as internal standard (IS) is described. The analytes and the IS were extracted from plasma by a liquid-liquid extraction method using ethyl acetate-diethyl-ether (1:1). Extracted samples were analyzed by ultra-high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). Chromatographic separation was performed by pumping the mobile phase containing acetonitrile, water and formic acid (89.2:11.7:0.1) for 2.0 min at a flow rate of 0.25 uL/min into a Hypersil-Gold C18 column, 20 x 2.0 mm (1.9 um) from Thermoscientific, New York, USA. The calibration curve was linear for the six analytes. The intraday precision (RSD) and accuracy (RE) of the method were 3-9.8 and -1.7-4.5%, respectively. The analytical procedure herein described was used to assess the pharmacokinetics of the analytes in 24 healthy volunteers after a single oral dose containing 50 mg of tramadol hydrochloride, 3 mg chlorpheniramine maleate and 15 mg of dextromethorphan hydrobromide.

For more Clinical Laboratory Methods (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Storage Conditions

Lozenges: store between 15 and 30 degrees C in well closed containers. Syrup USP: Store between 15 and 30 degrees C in light, resistant container, protected from freezing.

Dextromethorphan preparations should be stored in tight containers, and solutions and liquid-filled capsules containing dextromethorphan should be stored in tight, light-resistant containers.

Interactions

Alcohol and CNS depressants should be avoided with dextromethorphan.

Consistent with their antagonistic actions at N-methyl-D-aspartate type glutamate receptors, dextromethorphan and its metabolite, dextrorphan decrease the intensity of opioid withdrawal syndrome. Since quinidine affects CYP2D6-mediated metabolism and P-glycoprotein governed transport, we sought to determine whether co-treatment with quinidine would affect brain levels of dextromethorphan and dextrorphan as well as the effect of these compounds on opioid withdrawal syndrome in mice. /The investigators/ found that dextromethorphan dose dependently inhibited the intensity of opioid withdrawal syndrome and that there was a tendency for a further decrease when quinidine was co-administered with dextromethorphan. Administration of 30 mg/kg of dextromethorphan resulted in higher brain levels of dextromethorphan and dextrorphan than administration of 10 mg/kg of dextromethorphan, but much lower dextrorphan levels than that produced by 30 mg/kg of dextrorphan. Co-treatment with quinidine resulted in higher brain levels of dextromethorphan (but not dextrorphan) suggesting that quinidine produces an increase in the brain availability of dextromethorphan. In summary, brain levels of dextromethorphan were inversely correlated with the intensity of opioid withdrawal syndrome. Quinidine induced increased brain levels of dextromethorphan tend to attenuate the intensity of opioid withdrawal syndrome. /The investigators/ suggest that it is dextromethorphan, rather than dextrorphan, that is responsible for the attenuating effect on the intensity of opioid withdrawal syndrome, and that the beneficial action of quinidine on the effect of dextromethorphan should be more pronounced in humans.

The aim of this review was to describe a patient with serotonin toxicity after an overdose of dextromethorphan and chlorphenamine and to perform a systematic literature review exploring whether dextromethorphan and chlorphenamine may be equally contributory in the development of serotonin toxicity in overdose. A Medline literature review was undertaken to identify cases of serotonin toxicity due to dextromethorphan and/or chlorphenamine. Case reports were included if they included information on the ingested dose or plasma concentrations of dextromethorphan and/or chlorphenamine, information about co-ingestions and detailed clinical information to evaluate for serotonin toxicity. Cases were reviewed by two toxicologists and serotonin toxicity, defined by the Hunter criteria, was diagnosed when appropriate. The literature was then reviewed to evaluate whether chlorphenamine may be a serotonergic agent. One hundred and fifty-five articles of dextromethorphan or chlorphenamine poisoning were identified. There were 23 case reports of dextromethorphan, of which 18 were excluded for lack of serotonin toxicity. No cases were identified in which serotonin toxicity could be solely attributed to chlorphenamine. This left six cases of dextromethorphan and/or chlorphenamine overdose, including our own, in which serotonin toxicity could be diagnosed based on the presented clinical information. In three of the six eligible cases dextromethorphan and chlorphenamine were the only overdosed drugs. There is substantial evidence from the literature that chlorphenamine is a similarly potent serotonin re-uptake inhibitor when compared with dextrometorphan. Chlorphenamine is a serotonergic medication and combinations of chlorphenamine and dextromethorphan may be dangerous in overdose due to an increased risk of serotonin toxicity.

For more Interactions (Complete) data for Dextromethorphan (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Olney JW, Labruyere J, Price MT: Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs. Science. 1989 Jun 16;244(4910):1360-2. [PMID:2660263]

Hargreaves RJ, Hill RG, Iversen LL: Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology. Acta Neurochir Suppl (Wien). 1994;60:15-9. [PMID:7976530]

Carliss RD, Radovsky A, Chengelis CP, O'Neill TP, Shuey DL: Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain. Neurotoxicology. 2007 Jul;28(4):813-8. Epub 2007 Apr 6. [PMID:17573115]

Hernandez SC, Bertolino M, Xiao Y, Pringle KE, Caruso FS, Kellar KJ: Dextromethorphan and its metabolite dextrorphan block alpha3beta4 neuronal nicotinic receptors. J Pharmacol Exp Ther. 2000 Jun;293(3):962-7. [PMID:10869398]

Zhou SF, Zhou ZW, Yang LP, Cai JP: Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development. Curr Med Chem. 2009;16(27):3480-675. Epub 2009 Sep 1. [PMID:19515014]

Pope LE, Khalil MH, Berg JE, Stiles M, Yakatan GJ, Sellers EM: Pharmacokinetics of dextromethorphan after single or multiple dosing in combination with quinidine in extensive and poor metabolizers. J Clin Pharmacol. 2004 Oct;44(10):1132-42. doi: 10.1177/0091270004269521. [PMID:15342614]

Journey JD, Agrawal S, Stern E: Dextromethorphan Toxicity . [PMID:30860737]

Taylor CP, Traynelis SF, Siffert J, Pope LE, Matsumoto RR: Pharmacology of dextromethorphan: Relevance to dextromethorphan/quinidine (Nuedexta(R)) clinical use. Pharmacol Ther. 2016 Aug;164:170-82. doi: 10.1016/j.pharmthera.2016.04.010. Epub 2016 Apr 29. [PMID:27139517]

Logan BK, Goldfogel G, Hamilton R, Kuhlman J: Five deaths resulting from abuse of dextromethorphan sold over the internet. J Anal Toxicol. 2009 Mar;33(2):99-103. doi: 10.1093/jat/33.2.99. [PMID:19239735]

Oh SR, Agrawal S, Sabir S, Taylor A: Dextromethorphan . [PMID:30855804]

FDA Approved Drug Products: Nuedexta Dextromethorphan Hydrobromide and Quinidine Sulfate Oral Capsules

Dailymed: Brompheniramine, Pseudoephedrine, and Dextromethorphan Oral Syrup

Dailymed: Guaifenesin and Dextromethorphan Oral Extended Release Tablets

FDA Drug Quality Assessment: Nuedexta Dextromethorphan and Quinidine Capsules

FDA Approved Drug Products: Promethazine Hydrochloride and Dextromethorphan Hydrobromide Oral Syrup (Discontinued)